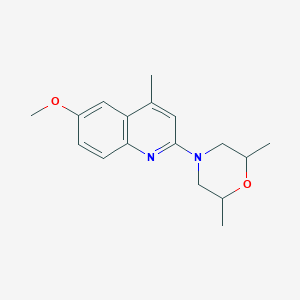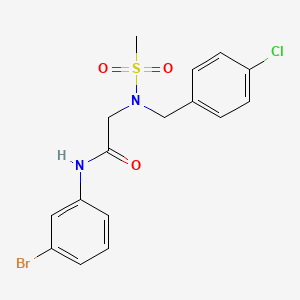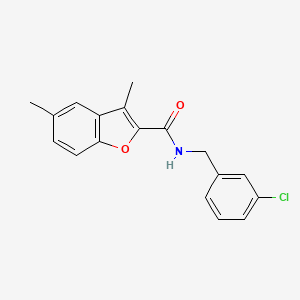
2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline, also known as DMEMQ, is a synthetic compound that belongs to the class of quinoline derivatives. DMEMQ has gained significant attention in the scientific community due to its potential applications in the field of medicine and biochemistry.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline is not fully understood. However, studies have shown that this compound interacts with metal ions and forms stable complexes. These complexes can then bind to proteins and enzymes, leading to changes in their activity and function. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline is its high selectivity and sensitivity towards metal ions. This makes it a valuable tool for the detection of metal ions in biological samples. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of this compound is its complex synthesis process, which requires expertise in organic chemistry. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in the field of medicine.
Future Directions
There are several future directions for the study of 2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions in biological samples. Another potential direction is the study of this compound's anti-cancer properties and its potential as an anti-cancer drug. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of biochemistry and medicine.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biochemistry. This compound exhibits high selectivity and sensitivity towards metal ions and has been studied for its potential as an anti-cancer agent. This compound has several biochemical and physiological effects and has advantages and limitations for lab experiments. Further studies are needed to fully understand the potential applications of this compound in the field of biochemistry and medicine.
Synthesis Methods
2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline can be synthesized using a multi-step process that involves the reaction of 4-methylquinoline with 2,6-dimethylmorpholine and methoxyacetyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2-(2,6-dimethyl-4-morpholinyl)-6-methoxy-4-methylquinoline has been extensively studied for its potential applications in the field of medicine and biochemistry. One of the primary applications of this compound is as a fluorescent probe for the detection of metal ions. This compound exhibits high selectivity and sensitivity towards metal ions such as Zn2+, Cu2+, and Fe2+. This compound has also been studied for its potential as an anti-cancer agent. Studies have shown that this compound exhibits cytotoxic effects against cancer cells, making it a promising candidate for the development of anti-cancer drugs.
properties
IUPAC Name |
4-(6-methoxy-4-methylquinolin-2-yl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-7-17(19-9-12(2)21-13(3)10-19)18-16-6-5-14(20-4)8-15(11)16/h5-8,12-13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHRFTDCCYUAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=C(C=C3)OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5027035.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-mesitylglycinamide](/img/structure/B5027038.png)
![2-[4-(cyclopropylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5027044.png)
![1-ethyl-4-(3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5027051.png)

![5-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5027063.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5027071.png)

![2-ethoxyethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5027079.png)

![2-methyl-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5027091.png)
![5-bromo-N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5027097.png)

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027117.png)